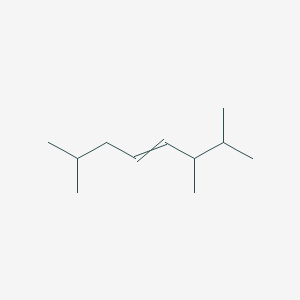
4-Octene, 2,3,7-trimethyl-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Octene, 2,3,7-trimethyl-, (E)- is an organic compound with the molecular formula C11H22. It is an alkene, characterized by the presence of a carbon-carbon double bond. The compound is part of the octene family, which consists of eight-carbon alkenes. The (E)- configuration indicates that the highest priority substituents on each carbon of the double bond are on opposite sides, giving the molecule a specific geometric structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octene, 2,3,7-trimethyl-, (E)- can be achieved through various methods, including:
Alkylation of Alkenes: One common method involves the alkylation of a suitable alkene precursor with an appropriate alkyl halide under the influence of a strong base.
Dehydration of Alcohols: Another method involves the dehydration of 2,3,7-trimethyl-4-octanol using an acid catalyst such as sulfuric acid or phosphoric acid at elevated temperatures.
Wittig Reaction: The Wittig reaction can also be employed, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Industrial Production Methods
Industrial production of 4-Octene, 2,3,7-trimethyl-, (E)- typically involves large-scale catalytic processes. These processes often use metal catalysts such as palladium or nickel to facilitate the hydrogenation or dehydrogenation reactions required to produce the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-Octene, 2,3,7-trimethyl-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can convert the compound into its corresponding alkane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: 2,3,7-trimethyl-4-octanol, 2,3,7-trimethyl-4-octanone.
Reduction: 2,3,7-trimethyloctane.
Substitution: 2,3,7-trimethyl-4,5-dibromo-octane.
Aplicaciones Científicas De Investigación
4-Octene, 2,3,7-trimethyl-, (E)- has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals, lubricants, and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-Octene, 2,3,7-trimethyl-, (E)- involves its interaction with various molecular targets and pathways. The double bond in the compound allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial in its role as an intermediate in chemical synthesis. The specific pathways and targets depend on the context of its use, such as in catalytic processes or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Octene, 2,3,6-trimethyl-
- 4-Octene, 2,3,5-trimethyl-
- 4-Octene, 2,3,4-trimethyl-
Uniqueness
4-Octene, 2,3,7-trimethyl-, (E)- is unique due to its specific (E)- configuration, which affects its reactivity and interactions with other molecules. This geometric configuration can influence the compound’s physical properties, such as boiling point and solubility, as well as its chemical behavior in reactions.
Propiedades
Número CAS |
61116-94-7 |
|---|---|
Fórmula molecular |
C11H22 |
Peso molecular |
154.29 g/mol |
Nombre IUPAC |
2,3,7-trimethyloct-4-ene |
InChI |
InChI=1S/C11H22/c1-9(2)7-6-8-11(5)10(3)4/h6,8-11H,7H2,1-5H3 |
Clave InChI |
RZVNZFWWBLMZCC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC=CC(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


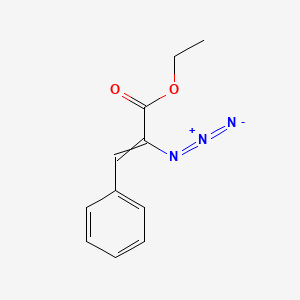
![1-[(4-Methoxyphenyl)methylidene]pyrrolidin-1-ium](/img/structure/B14599598.png)
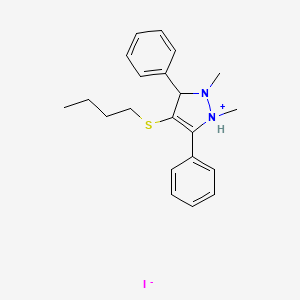
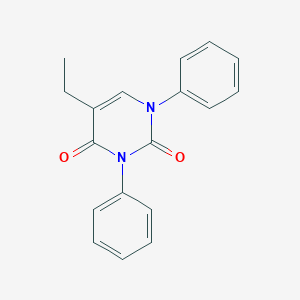
![2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol](/img/structure/B14599645.png)
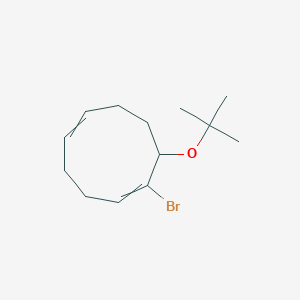
![1-{2-[2-(Propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14599659.png)

![4-{2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14599664.png)
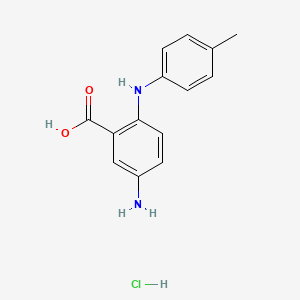
![2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate](/img/structure/B14599673.png)
![Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane](/img/structure/B14599675.png)

![1-[Diazo(phenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B14599685.png)
